![molecular formula C11H7FNNaO2S B1372079 2-[4-(4-fluorophényl)-1,3-thiazol-2-yl]acétate de sodium CAS No. 1211774-49-0](/img/structure/B1372079.png)
2-[4-(4-fluorophényl)-1,3-thiazol-2-yl]acétate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a 4-fluorophenyl group and an acetate moiety, making it a unique and potentially valuable compound in various scientific fields.
Applications De Recherche Scientifique
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could range from antioxidant and anti-inflammatory effects to antimicrobial and antitumor effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-fluoroacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 4-(4-fluorophenyl)-1,3-thiazole.
Introduction of the Acetate Group: The thiazole derivative can then be reacted with chloroacetic acid in the presence of a base to introduce the acetate group, forming 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetic acid.
Formation of the Sodium Salt: Finally, the acetic acid derivative can be neutralized with sodium hydroxide to form the sodium salt, resulting in Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems could be employed to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the acetate group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or alcohols.
Substitution: Substituted thiazole derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)-1,3-thiazole: Lacks the acetate group, which may affect its solubility and biological activity.
2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an acetate group, which may influence its reactivity and pharmacokinetics.
4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole: Contains a pyrazole ring, which may alter its biological activity and target specificity.
Uniqueness
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate is unique due to its specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the sodium salt form enhances its solubility in water, making it more suitable for certain biological and industrial applications.
Propriétés
IUPAC Name |
sodium;2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQBBXZVNJVCW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FNNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
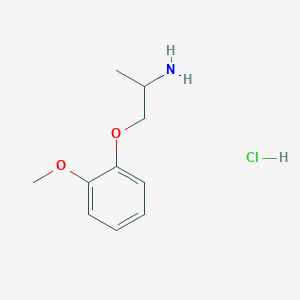
![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)
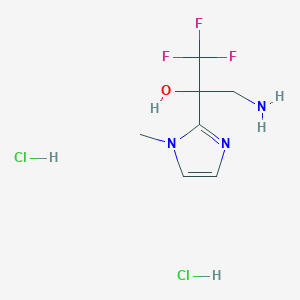
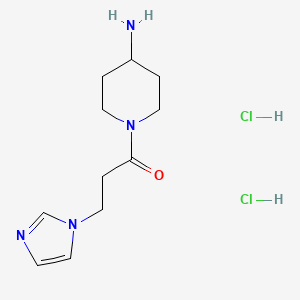
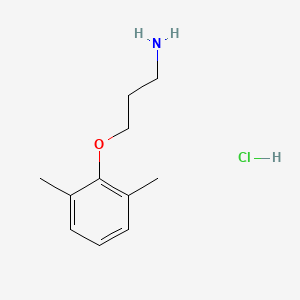


![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
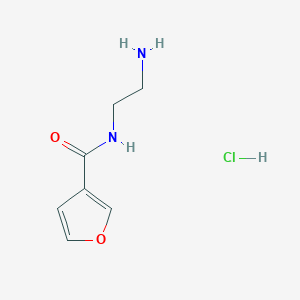
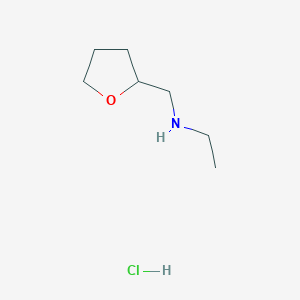
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
